molecular formula C17H18O2S B2860161 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone CAS No. 344279-88-5

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone

Cat. No.: B2860161
CAS No.: 344279-88-5
M. Wt: 286.39
InChI Key: KXBPBFMJLNZSRT-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is an organic compound with a complex structure that includes both hydroxyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with 4-methylthiophenol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-hydroxy-3,5-dimethylphenyl) sulfone: This compound shares similar structural features but differs in its functional groups and reactivity.

    4-Hydroxy-3,5-dimethylphenyl benzoate: Another related compound with distinct applications and properties.

Uniqueness

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is unique due to its combination of hydroxyl and sulfanyl groups, which confer specific reactivity and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-11-4-6-15(7-5-11)20-10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPBFMJLNZSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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